molecular formula C22H22N4O3S B11015002 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11015002
M. Wt: 422.5 g/mol
InChI Key: PWWFIEBOBPDTBQ-UHFFFAOYSA-N
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Description

This compound features a 5-oxopyrrolidine core substituted at position 1 with a 2-methoxybenzyl group and at position 3 with a carboxamide linkage to a 5-benzyl-1,3,4-thiadiazol-2-yl moiety.

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H22N4O3S/c1-29-18-10-6-5-9-16(18)13-26-14-17(12-20(26)27)21(28)23-22-25-24-19(30-22)11-15-7-3-2-4-8-15/h2-10,17H,11-14H2,1H3,(H,23,25,28)

InChI Key

PWWFIEBOBPDTBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CC(CC2=O)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Benzylation: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be formed through cyclization reactions involving appropriate amine and carbonyl precursors.

    Amide Bond Formation: The final step involves the formation of the amide bond between the thiadiazole and pyrrolidine moieties using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.

    Substitution: The benzyl and methoxybenzyl groups may participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like benzyl halides or methoxybenzyl halides in the presence of bases or acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group may yield methoxybenzoic acid, while reduction of the carbonyl group in the pyrrolidine ring may produce a hydroxylated derivative.

Scientific Research Applications

Structure and Composition

The compound has a complex structure characterized by the presence of a thiadiazole ring, a pyrrolidine moiety, and a carboxamide functional group. Its molecular formula is C17H18N4O2SC_{17}H_{18}N_{4}O_{2}S with a molecular weight of approximately 342.41 g/mol.

Physical Properties

  • Molecular Weight: 342.41 g/mol
  • Melting Point: Not readily available
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on solvent polarity.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit potent anticancer properties. For instance, compounds similar to N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide have shown significant growth inhibition in various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluating the anticancer effects of related thiadiazole compounds reported percent growth inhibitions (PGIs) against several cancer types:

CompoundCancer Cell LinePGI (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99

These findings suggest that the incorporation of thiadiazole rings enhances the anticancer potential of pyrrolidine derivatives .

Antibacterial Properties

Thiadiazole derivatives are also recognized for their antibacterial activity. The compound's ability to inhibit bacterial growth has been attributed to its interaction with bacterial cellular mechanisms.

Case Study: Antibacterial Testing

In one study, various substituted thiadiazole compounds were tested against Gram-positive bacteria:

CompoundBacteria StrainInhibition Zone (mm)
Compound DStaphylococcus aureus15
Compound EBacillus subtilis12

The results indicated that modifications to the thiadiazole structure could enhance antibacterial efficacy .

Antifungal Activity

Research indicates that compounds like this compound may exhibit antifungal properties through synergistic interactions with established antifungal agents.

Case Study: Synergistic Effects with Amphotericin B

A study highlighted the synergistic antifungal interactions between similar thiadiazole derivatives and Amphotericin B, leading to enhanced antifungal activity against resistant strains . The combination therapy showed improved efficacy compared to monotherapy.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine and Thiadiazole Moieties

Key structural analogs differ in substituent placement and heterocyclic modifications, impacting physicochemical properties and bioactivity:

Table 1: Structural and Molecular Comparison
Compound Name Pyrrolidine Substituent Thiadiazole Substituent Molecular Formula* Molecular Weight* Key Differences/Implications
Main Compound 2-methoxybenzyl 5-benzyl C₂₂H₂₃N₄O₃S 435.5 Ortho-methoxy enhances steric hindrance; benzyl on thiadiazole increases lipophilicity.
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 4-methoxyphenyl 5-benzyl C₂₁H₂₁N₄O₃S 417.5 Para-methoxy on phenyl (vs. benzyl) reduces flexibility; direct phenyl attachment may limit binding.
1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-fluorobenzyl 5-methyl C₁₆H₁₆FN₄O₂S 362.4 Fluorine increases electronegativity; methyl on thiadiazole reduces steric bulk vs. benzyl.
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide Furan-2-ylmethyl 5-benzyl C₁₉H₁₈N₄O₃S 382.4 Furan substituent decreases lipophilicity; potential for π-π stacking vs. methoxy/benzyl.

*Molecular formulas and weights are calculated or inferred from structural data.

Key Findings from Structural Comparisons

Substituent Position and Electronic Effects: The ortho-methoxybenzyl group in the main compound introduces steric hindrance and may restrict rotational freedom compared to the para-methoxyphenyl analog . This could influence binding to hydrophobic pockets in target proteins.

Heterocyclic Modifications: Benzyl vs. Thiadiazole vs.

Functional Group Impact :

  • Furan-2-ylmethyl () introduces a heteroaromatic ring with lower steric demand than benzyl, favoring interactions with polar residues in enzymatic active sites .

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring, which is known for its pharmacological properties. Its molecular formula is C18H20N4O2SC_{18}H_{20}N_4O_2S, and it has a molecular weight of 368.44 g/mol.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Gram-positive Bacteria : The compound has shown activity against Staphylococcus aureus and Staphylococcus epidermidis, comparable to standard antibiotics like norfloxacin and ciprofloxacin .
  • Mechanism of Action : The structure-activity relationship (SAR) suggests that modifications to the benzyl unit and the presence of sulfur or sulfonyl linkers enhance antibacterial activity .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-70.37
HepG20.73
A5490.95
HeLa0.95

The compound's efficacy was notably higher than that of sorafenib in certain derivatives, indicating its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

  • Study on Antibacterial Activity : A series of compounds derived from thiadiazoles were synthesized and tested against multiple bacterial strains. The results demonstrated that specific structural modifications led to enhanced antibacterial efficacy .
  • Cytotoxicity Evaluation : In a study focused on anticancer properties, various derivatives were synthesized and evaluated against human cancer cell lines. The results indicated significant cytotoxicity, with some compounds inducing apoptosis in HeLa cells .

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